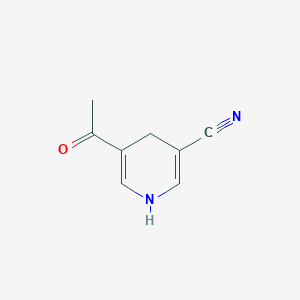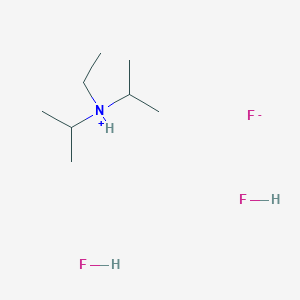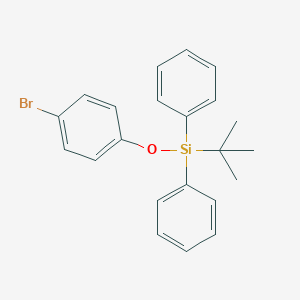
(4-Bromophenoxy)(tert-butyl)diphenylsilane
概述
描述
(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. BPS is a silane compound that is widely used as a precursor in the synthesis of various organic and inorganic compounds.
作用机制
(4-Bromophenoxy)(tert-butyl)diphenylsilane acts as a silane coupling agent, which forms a covalent bond between the organic and inorganic components of a material. (4-Bromophenoxy)(tert-butyl)diphenylsilane has a high affinity for hydroxyl groups, which enables it to form strong bonds with various substrates. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to improve the mechanical and thermal properties of materials by enhancing the adhesion between the organic and inorganic components.
生化和生理效应
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to have low toxicity and is not mutagenic or carcinogenic. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been used as a food contact material and has been shown to have no adverse effects on human health. (4-Bromophenoxy)(tert-butyl)diphenylsilane has also been shown to have antimicrobial properties and has been used as a preservative in various products.
实验室实验的优点和局限性
The advantages of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its high yield, low toxicity, and ease of synthesis. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also relatively cheap compared to other silane coupling agents. The limitations of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its limited solubility in organic solvents and its sensitivity to moisture.
未来方向
Future research on (4-Bromophenoxy)(tert-butyl)diphenylsilane could focus on the synthesis of new siloxane polymers and organosilicon compounds with improved properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane could also be used in the synthesis of new materials with applications in the field of nanotechnology. Further research could also focus on the use of (4-Bromophenoxy)(tert-butyl)diphenylsilane as a preservative in various products and its potential use in the field of medicine.
Conclusion:
In conclusion, (4-Bromophenoxy)(tert-butyl)diphenylsilane is a widely used silane compound that has various applications in scientific research. (4-Bromophenoxy)(tert-butyl)diphenylsilane is used as a precursor in the synthesis of various organic and inorganic compounds and has been shown to have low toxicity and antimicrobial properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane has advantages and limitations for lab experiments, and future research could focus on the synthesis of new materials and its potential use in the field of medicine.
科学研究应用
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been extensively used in scientific research as a precursor in the synthesis of various compounds. (4-Bromophenoxy)(tert-butyl)diphenylsilane is widely used in the synthesis of siloxane polymers, which have applications in various fields such as electronics, optics, and coatings. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also used in the synthesis of organosilicon compounds, which have applications in the field of medicine, agriculture, and material science.
属性
CAS 编号 |
127481-94-1 |
|---|---|
产品名称 |
(4-Bromophenoxy)(tert-butyl)diphenylsilane |
分子式 |
C22H23BrOSi |
分子量 |
411.4 g/mol |
IUPAC 名称 |
(4-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3 |
InChI 键 |
ZJVXXEFZKXBKPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
同义词 |
Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl- |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

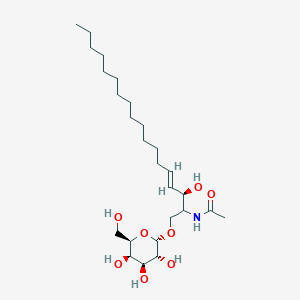
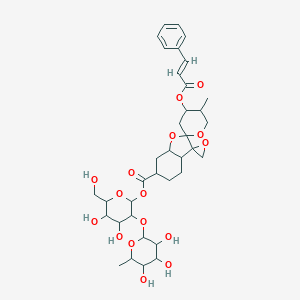
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
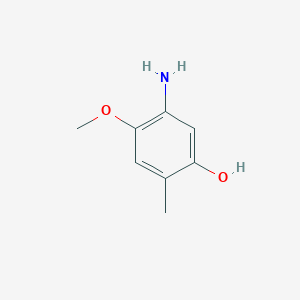
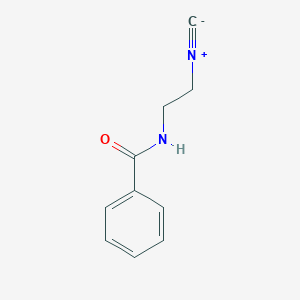
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
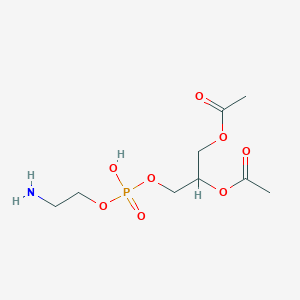
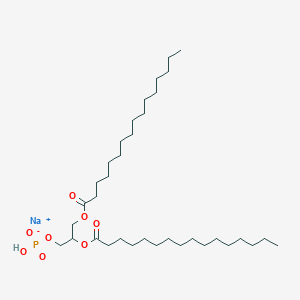
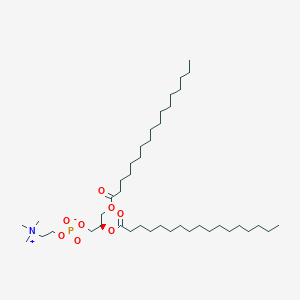
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
